molecular formula C22H22N2O3S B5559082 4-METHYL-N'~1~-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE

4-METHYL-N'~1~-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE

Cat. No.: B5559082
M. Wt: 394.5 g/mol
InChI Key: XQEBUFPSGNXILF-HZHRSRAPSA-N
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Description

4-METHYL-N’~1~-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE is a complex organic compound with a unique structure that includes a benzenesulfonohydrazide core

Scientific Research Applications

4-METHYL-N’~1~-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N’~1~-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with hydrazine to form the benzenesulfonohydrazide core. This intermediate is then reacted with 4-[(2-methylbenzyl)oxy]benzaldehyde under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N’~1~-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-METHYL-N’~1~-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-METHYLBENZYL)OXY]BENZOHYDRAZIDE
  • 4-METHYL-N-{4-[((2E)-2-{4-[(4-METHYLBENZYL)OXY]BENZYLIDENE}HYDRAZINO)CARBONYL]PHENYL}BENZENESULFONAMIDE

Uniqueness

4-METHYL-N’~1~-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-N-[(E)-[4-[(2-methylphenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-17-7-13-22(14-8-17)28(25,26)24-23-15-19-9-11-21(12-10-19)27-16-20-6-4-3-5-18(20)2/h3-15,24H,16H2,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEBUFPSGNXILF-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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